2-Aminobenzo[b]thiophene-3-carbonitrile
Overview
Description
2-Aminobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C9H6N2S. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of an amino group at the 2-position and a nitrile group at the 3-position of the benzothiophene ring.
Mechanism of Action
Pharmacokinetics
, the compound has a high gastrointestinal absorption and is not a substrate for P-glycoprotein, which is involved in drug transport. It is an inhibitor of CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism. The compound has a LogP value of 1.76 (iLOGP), indicating its lipophilicity. Its water solubility is 0.251 mg/ml . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and thus its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Microwave-Assisted Synthesis: : One of the efficient methods for synthesizing 2-Aminobenzo[b]thiophene-3-carbonitrile involves the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
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Catalytic Hydrogenation: : Another method involves the reduction of 2-nitrobenzo[b]thiophene-3-carbonitrile using palladium on carbon (Pd/C) as a catalyst in 1,2-dichloroethane under a hydrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the above-mentioned synthetic routes can be scaled up for industrial applications. The use of microwave-assisted synthesis and catalytic hydrogenation are promising due to their efficiency and potential for high yields.
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution due to the presence of the nitrile group.
Common Reagents and Conditions
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO) and 1,2-dichloroethane are commonly used solvents
Bases: Triethylamine is used in microwave-assisted synthesis.
Major Products
Scientific Research Applications
2-Aminobenzo[b]thiophene-3-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Cyanothiophene:
3-Aminobenzo[b]thiophene: Similar to 2-Aminobenzo[b]thiophene-3-carbonitrile but without the nitrile group.
Uniqueness
This compound is unique due to the presence of both amino and nitrile groups on the benzothiophene ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-amino-1-benzothiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXWDETZPAYBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632204 | |
Record name | 2-Amino-1-benzothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18774-47-5 | |
Record name | 2-Amino-1-benzothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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